molecular formula C16H16N2 B067322 (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine CAS No. 181139-49-1

(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine

Cat. No.: B067322
CAS No.: 181139-49-1
M. Wt: 236.31 g/mol
InChI Key: NWDYSRZJOLDMRE-QDIHITRGSA-N
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Description

(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is a chiral diamine compound with the molecular formula C16H16N2 and a molecular weight of 236.31 g/mol . This compound is known for its unique structure, which includes a bicyclic anthracene framework with two amine groups at the 11 and 12 positions. It is often used in asymmetric synthesis and as a ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine typically involves the reduction of the corresponding dinitro compound or the hydrogenation of the dinitrile precursor. The reaction conditions often include the use of hydrogen gas in the presence of a palladium or platinum catalyst under high pressure .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the enantiomeric excess and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine involves its ability to act as a chiral ligand, facilitating asymmetric catalytic reactions. The compound interacts with metal centers in catalysts, influencing the stereochemistry of the reaction products. The molecular targets include various transition metals, and the pathways involved are primarily related to catalytic cycles in asymmetric synthesis .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-1,2-Diaminocyclohexane
  • (R,R)-1,2-Diphenylethylenediamine
  • (S)-(-)-1,1’-Binaphthyl-2,2’-diamine

Uniqueness

(11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine is unique due to its bicyclic anthracene framework, which provides rigidity and enhances its effectiveness as a chiral ligand. This structural feature distinguishes it from other similar compounds, making it particularly valuable in asymmetric synthesis and catalysis .

Properties

IUPAC Name

(15R,16R)-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c17-15-13-9-5-1-2-6-10(9)14(16(15)18)12-8-4-3-7-11(12)13/h1-8,13-16H,17-18H2/t13?,14?,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDYSRZJOLDMRE-QDIHITRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3C(C(C(C2=C1)C4=CC=CC=C34)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C3[C@H]([C@@H](C(C2=C1)C4=CC=CC=C34)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383209
Record name (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181139-49-1
Record name (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (11R,12R)-9,10-Dihydro-9,10-ethanoanthracene-11,12-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How does the chirality of (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-diamine contribute to the formation of helical structures?

A1: this compound possesses inherent central chirality due to the two chiral carbon atoms at the 11 and 12 positions on the ethano-bridge. [] When combined with (S)-1,1′-binaphthyl-2,2′-dicarboxylic acid, which exhibits axial chirality, the two molecules self-assemble to form a two-component host system. The interaction between the central chirality of the diamine and the axial chirality of the acid induces helical chirality in the resulting supramolecular structure. [] This highlights the significance of molecular chirality in directing the self-assembly process towards specific chiral architectures.

Q2: Can you explain the interplay between diamine structure and helical chirality in Ni-salen metallofoldamers, specifically regarding this compound?

A2: In Ni-salen metallofoldamers, the incorporated diamine plays a crucial role in determining the helical bias of the resulting structure. Research has shown that diamines like this compound, with its rigid and bulky structure, lead to a smaller diastereomeric ratio of the helical forms compared to diamines like (1S, 2S)-1,2-diphenylethylenediamine. [] This suggests that the steric hindrance and conformational rigidity imposed by the ethanoanthracene moiety limit the preference for a specific helical handedness. In contrast, the more flexible diphenylethylenediamine allows for greater conformational freedom, leading to a higher selectivity for the P-helical diastereomer. This understanding is crucial for designing metallofoldamers with tailored helical configurations for applications in asymmetric catalysis and chiral recognition.

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